molecular formula C10H15N B094796 N-Isopropylbenzylamine CAS No. 102-97-6

N-Isopropylbenzylamine

Cat. No. B094796
CAS RN: 102-97-6
M. Wt: 149.23 g/mol
InChI Key: LYBKPDDZTNUNNM-UHFFFAOYSA-N
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Description

N-Isopropylbenzylamine is a chemical compound that has been studied in various contexts, including its use as a catalyst, in protein sequence analysis, and as a dielectric material. It is structurally related to other compounds such as N,N-di-isopropylbenzylamine and N-isopropyl-N-methylpropargylamine, which have been investigated for their chemical properties and potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of N-isopropylbenzylamine-related compounds has been explored in several studies. For instance, novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts were synthesized using directed metallation-borylation methods, which involved the addition of electron-withdrawing or electron-donating groups to modulate the reactivity of the catalysts for amide formation . Another study reported the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a chromophoric reagent for protein sequence analysis, which could be related to the synthesis of N-isopropylbenzylamine derivatives .

Molecular Structure Analysis

The molecular structure of N-isopropylbenzylamine and its analogs has been a subject of interest. For example, N-isopropylbenzylammonium tetrafluoroborate was found to undergo a solid-state phase transition, which was confirmed by variable temperature single crystal X-ray diffraction analysis . The stereodynamics of N-isopropyl-N-methylpropargylamine, a related compound, were studied using dynamic NMR and molecular mechanics calculations, revealing insights into the preferred conformation of the molecule .

Chemical Reactions Analysis

The reactivity and potential applications of N-isopropylbenzylamine derivatives in chemical reactions have been examined. The ruthenium-catalyzed C-H (thio)amidation of N,N-dimethylbenzylamine was investigated using mass spectrometry and DFT calculations, providing insights into the reaction mechanisms . Additionally, the asymmetric synthesis of unnatural amino acids was achieved using isopropylamine as an amino donor in a reductive amination process catalyzed by ω-transaminase .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isopropylbenzylamine and its derivatives have been characterized in several studies. The dielectric properties of N-isopropylbenzylammonium tetrafluoroborate were found to be tunable between high and low dielectric states, suggesting potential applications as a switchable relaxor-type dielectric material . The crystal and molecular structures of various N-substituted analogs, such as N-phenyl-4-nitrobenzylamine, were determined by X-ray diffraction, providing detailed information about their structural properties .

Scientific Research Applications

  • Catalysis in Chemical Synthesis : N-Isopropylbenzylamine and its derivatives are used as catalysts in the formation of amides from carboxylic acids and amines. This is an important reaction in green chemistry for the synthesis of various organic compounds (Arnold et al., 2008).

  • Biological Activity and Enzyme Studies : It plays a role in the study of enzyme activities. For example, in the metabolism of nitrosamines by cytochrome P-450 isozymes, which is crucial in understanding cancer research (Yang et al., 1985).

  • Biodegradation and Environmental Applications : N-Isopropylammelide aminohydrolase, an enzyme involved in atrazine degradation, demonstrates the relevance of N-Isopropylbenzylamine in biodegradation pathways, crucial for environmental cleanup (Shapir et al., 2002).

  • Asymmetric Synthesis of Unnatural Amino Acids : Utilized in the synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer, important in pharmaceutical and biotechnological applications (Park et al., 2013).

  • Phase Transition Materials : N-Isopropylbenzylamine trifluoromethanesulfonate exhibits reversible dielectric behavior, indicating its potential as a phase transition material (Xiong et al., 2014).

  • Amine Transaminases in Biocatalysis : It serves as an amine donor in transaminase-catalyzed reactions, demonstrating its importance in chemo-enzymatic syntheses for industrial applications (Dawood et al., 2018).

  • Organometallic Chemistry and Catalysis : Explored in the context of ruthenium-catalyzed C-H (thio)amidation, showing its application in the development of new synthetic methodologies in organometallic chemistry (Altalhi et al., 2021).

  • Biomedical Engineering and Bioengineering Applications : N-Isopropylacrylamide copolymers have significant applications in bioengineering, such as in drug delivery, gene delivery, and cell immobilization (Rzaev et al., 2007).

Safety And Hazards

N-Isopropylbenzylamine is combustible and harmful if swallowed . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

N-Isopropylbenzylamine has been used to adulterate methamphetamine, and distributed as fake “Ice” methamphetamine by illicit manufacturers, leading to a world problem of N-isopropylbenzylamine exposure . The toxicity of N-isopropylbenzylamine has been studied as of 2022 and it has been found to produce toxicity via increasing nitric oxide in vitro . This study sounds an alarm for methamphetamine abusers and warns of the dangerousness of N-isopropylbenzylamine for public health .

properties

IUPAC Name

N-benzylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBKPDDZTNUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059265
Record name Benzenemethanamine, N-(1-methylethyl)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Isopropylbenzylamine

CAS RN

102-97-6
Record name Isopropylbenzylamine
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Record name N-Isopropylbenzylamine
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Record name N-Isopropylbenzylamine
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Record name Benzenemethanamine, N-(1-methylethyl)-
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Record name Benzenemethanamine, N-(1-methylethyl)-
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Record name N-isopropylbenzylamine
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Record name ISOPROPYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
P Xu, H Li, Q Qiu, X Xiao, Y Qiu, X Li, Y Wang, W Zhou… - Toxicology, 2022 - Elsevier
… However, it is still unknown about the toxicity of N-isopropylbenzylamine. Our main concern in this study is whether and how N-isopropylbenzylamine leads to toxicity, which is critical …
Number of citations: 5 www.sciencedirect.com
Y Luo, J Du, H Xiao, L Zheng, X Chen, A Ma… - Journal of …, 2021 - hindawi.com
Accurate identification and quantification of methamphetamine (MA) and its related substances are essential for the investigation and fair trial of drug offenses. In this study, a modified …
Number of citations: 7 www.hindawi.com
RM Sanderson - Microgram J, 2008 - erowid.org
… However, the large crystal forms of some submissions (especially N-isopropylbenzylamine … , CA) reported that the N-isopropylbenzylamine hydrochloride crystals in one bulk submission …
Number of citations: 3 erowid.org
M Pourayoubi, F Sabbaghi - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The title compound, C 13 H 20 Cl 3 N 2 O 4 P, was prepared by the reaction of N-isopropylbenzylamine and CCl 3 C(O)N(H)P(O)Cl 2 , followed by crystallization from CH 3 OH and CH …
Number of citations: 6 scripts.iucr.org
G Garnweitner, N Tsedev, H Dierke, M Niederberger - 2008 - Wiley Online Library
… (not shown) revealed that aside from the benzylamine solvent, dibenzylamine, N-benzylidenebenzylamine, and iPrOH were present in larger quantities, and N-isopropylbenzylamine …
A Koperniku, LL Schafer - Chemistry–A European Journal, 2021 - Wiley Online Library
… N-isopropylbenzylamine, pose a challenge for early transition metal catalyzed HAA to date. N-isopropylbenzylamine is … accommodation of bulkier N-isopropylbenzylamine. Additionally, …
W Xiong, S Zhang, C Ji, L Li, Z Sun, C Song - Inorganic Chemistry …, 2014 - Elsevier
… Compound 1 was synthesized by dissolving the equivalent trifluoromethanesulfonic acid and N-isopropylbenzylamine in ethanol at room temperature and colorless crystals were …
Number of citations: 6 www.sciencedirect.com
A Xia, MJ Heeg, CH Winter - Journal of the American Chemical …, 2002 - ACS Publications
… Treatment of 3-amino-2,4-dimethylpentane, isopropylamine, tert-butylamine, benzylamine, or N-isopropylbenzylamine with magnesocene at ambient temperature in toluene afforded …
Number of citations: 23 pubs.acs.org
H Yoshida, F Utsumi, H Suzuki, S Ito… - Bulletin of the …, 1992 - journal.csj.jp
… In order to clarify the most plausible mechanism, the dideuterated N-isopropylbenzylamine 2e-d (D content 98%) was reacted with 1a under similar conditions to afford the pyrrole-4-d, …
Number of citations: 11 www.journal.csj.jp
Y Lee, Y Matviychuk, B Bogun, CS Johnson… - Journal of Magnetic …, 2022 - Elsevier
… of using benchtop NMR spectroscopy for quantification of illicit drugs (methamphetamine) in binary and ternary mixtures with impurities and cutting agents (N-isopropylbenzylamine, …
Number of citations: 3 www.sciencedirect.com

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